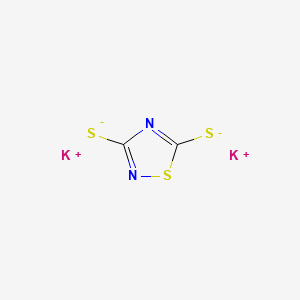
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is a chemical compound with the molecular formula C14H9F2N3O4 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a nitrophenyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-nitroaniline.
Reaction: The 2,6-difluorobenzoyl chloride is reacted with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 2,6-difluoro-N-(((4-aminophenyl)amino)carbonyl)-benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-difluorobenzoic acid and 4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitrophenyl group can enhance its binding affinity to certain proteins, making it a potent inhibitor. Additionally, the fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzamide: A simpler derivative lacking the nitrophenyl group.
4-Nitrobenzamide: Contains a nitro group but lacks the difluoro substitution.
2,6-Difluoro-N-(4-nitrophenyl)benzamide: Similar structure but different substitution pattern.
Uniqueness
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is unique due to the combination of the difluoro and nitrophenyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57160-56-2 |
|---|---|
Molekularformel |
C14H9F2N3O4 |
Molekulargewicht |
321.24 g/mol |
IUPAC-Name |
2,6-difluoro-N-[(4-nitrophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9F2N3O4/c15-10-2-1-3-11(16)12(10)13(20)18-14(21)17-8-4-6-9(7-5-8)19(22)23/h1-7H,(H2,17,18,20,21) |
InChI-Schlüssel |
OKYFTEXQLAMLLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)








